Methyl 4-chloro-5-nitropicolinate
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Overview
Description
Methyl 4-chloro-5-nitropicolinate is a chemical compound with the molecular formula C7H5ClN2O4 and a molecular weight of 216.58 g/mol . It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 4-position and a nitro group at the 5-position on the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-chloro-5-nitropicolinate can be synthesized through various synthetic routes. One common method involves the nitration of methyl 4-chloropicolinate using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-5-nitropicolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing the nitro group.
Major Products Formed
Nucleophilic Substitution: Products include substituted picolinates with various functional groups replacing the chlorine atom.
Reduction: The primary product is methyl 4-chloro-5-aminopicolinate.
Oxidation: Oxidized derivatives such as picolinic acid oxides are formed.
Scientific Research Applications
Methyl 4-chloro-5-nitropicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-chloro-5-nitropicolinate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also participate in interactions with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloropicolinate: Lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 5-nitropicolinate: Lacks the chlorine atom, affecting its reactivity and biological properties.
Methyl 4-bromo-5-nitropicolinate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness
Methyl 4-chloro-5-nitropicolinate is unique due to the presence of both chlorine and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H5ClN2O4 |
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Molecular Weight |
216.58 g/mol |
IUPAC Name |
methyl 4-chloro-5-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(8)6(3-9-5)10(12)13/h2-3H,1H3 |
InChI Key |
HSVVBNLOJAYAGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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